Product packaging for DC-Chol(Cat. No.:CAS No. 137056-72-5)

DC-Chol

Cat. No.: B050994
CAS No.: 137056-72-5
M. Wt: 500.8 g/mol
InChI Key: HIHOWBSBBDRPDW-PTHRTHQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC-Chol hydrochloride is a cationic lipid extensively utilized in biochemical research for the development of non-viral gene delivery systems. Its primary research value lies in its ability to form stable, positively charged liposomes that efficiently complex with negatively charged nucleic acids (such as plasmid DNA, siRNA, or mRNA) to form lipoplexes. These lipoplexes facilitate the transfection of a wide variety of cell types by promoting cellular uptake through endocytosis and subsequent endosomal escape, thereby enhancing the intracellular delivery and functional expression of genetic material. The key structural feature of this compound is its cholesterol-based hydrophobic domain, which contributes to superior membrane stability and reduced cytotoxicity compared to other cationic lipids like DOTAP. Its mechanism involves electrostatic interaction with the genetic payload and the cell membrane, followed by destabilization of the endosomal membrane to release the cargo into the cytoplasm. Researchers primarily employ this compound in studies focused on gene therapy, vaccine development (particularly for mRNA and DNA vaccines), and fundamental investigations into intracellular trafficking and transfection efficiency. It is a critical component for formulating lipid nanoparticles (LNPs) and optimizing protocols for in vitro and in vivo transfection, making it an indispensable tool in the field of genetic engineering and therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₂H₅₆N₂O₂ B050994 DC-Chol CAS No. 137056-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHOWBSBBDRPDW-PTHRTHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929700
Record name Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137056-72-5
Record name 3-(N-(N',N'-Dimethylaminoethane)carbamoyl)cholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137056725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesteryl N-(2-dimethylaminoethyl)carbamate
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Mechanistic Investigations of Dc Chol Based Delivery Systems

Intermolecular Interactions and Complex Formation

The efficacy of DC-Chol as a delivery vehicle is largely dictated by its ability to form stable complexes with its cargo, primarily through electrostatic interactions.

Electrostatic Complexation Dynamics with Anionic Nucleic Acids (e.g., DNA, RNA)

This compound, being a cationic lipid, readily forms stable complexes, known as lipoplexes, with negatively charged nucleic acids such as DNA and small interfering RNA (siRNA) avantiresearch.comresearchgate.netbocsci.com. This complexation is driven by strong entropically driven electrostatic interactions between the positively charged this compound and the negatively charged phosphate (B84403) groups of the nucleic acids acs.org. This interaction leads to the compaction and condensation of DNA fragments at the cationic surfaces of this compound-containing liposomes acs.org. The positive charges of the cationic liposomes are effectively neutralized by the negative charges of the DNA phosphate groups at a specific isoneutrality lipid/DNA ratio acs.org.

Structural Characterization of this compound Lipoplexes and Lipid Nanoparticles

The supramolecular structure of this compound lipoplexes is a critical determinant of their biological activity. Studies employing techniques such as small-angle X-ray scattering (SAXS) have revealed that this compound/DOPE-DNA lipoplexes can adopt different structural phases depending on their composition acs.orgnih.gov. When the cationic lipid content (α) in the mixed liposomes is at or above 0.4 (α ≥ 0.4), the lipoplexes typically exhibit a lamellar structure (Lα phase) acs.orgnih.gov. Conversely, at a lower cationic lipid content (α = 0.2), an inverted hexagonal structure (HII phase) is observed acs.orgnih.govacs.org. The HII phase is frequently correlated with enhanced cell transfection efficiency acs.orgnih.govacs.orgnih.gov. Even under acidic conditions, such as those found in endosomes, the lamellar structure of lipoplexes generally remains preserved, although a reduction in the one-dimensional DNA packing density may occur aip.org. The size of this compound/DOPE liposomes/pDNA complexes is typically larger than the original liposomes and can vary significantly with the N/P ratio nih.gov.

Role of Helper Lipids (e.g., Dioleoylphosphatidylethanolamine (DOPE)) in this compound Complex Architecture

Helper lipids, such as dioleoylphosphatidylethanolamine (DOPE), are integral components in the formulation of this compound-based delivery systems. DOPE is a zwitterionic or neutral phospholipid commonly co-formulated with cationic lipids researchgate.netbocsci.comnih.govbiorxiv.org. Its inclusion is vital for improving the physiological stability of lipoplexes, safeguarding the encapsulated genetic material from degradation, and significantly augmenting transfection efficiency researchgate.net. DOPE's unique "cone" shape, attributed to its small phosphoethanolamine head group and two unsaturated oleoyl (B10858665) lipid chains, facilitates the formation of non-bilayer lipid phases, particularly the inverted hexagonal (HII) phase nih.govliposomes.caresearchgate.net. This HII phase is crucial for promoting membrane fusion and disrupting the endosomal membrane, thereby enabling the escape of nucleic acids into the cell cytoplasm nih.govliposomes.caresearchgate.net. The molar ratio of this compound to DOPE directly impacts the efficiency of gene delivery, with optimal ratios varying depending on the type of nucleic acid. For instance, a 1:2 molar ratio of this compound/DOPE has been found to be efficient for plasmid DNA delivery, while a 1:1 molar ratio is effective for siRNA delivery bocsci.comresearchgate.net.

Influence of Charge Ratios (N/P Ratio) on Nanocomplex Stability and Formation

The charge ratio, often expressed as the nitrogen to phosphate (N/P) ratio, represents the ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid phosphate groups. This ratio is a critical parameter influencing the stability, formation, and ultimately, the biological activity of this compound-based nanocomplexes acs.orgnih.govnih.govresearchgate.netencapsula.com. Higher N/P ratios can lead to a more condensed packing of DNA within the cationic liposomes jst.go.jp. The isoneutrality lipid/DNA ratio, where the positive and negative charges are balanced, decreases as the cationic lipid content in the mixed liposome (B1194612) increases for a given DNA concentration acs.org. The size of this compound/DOPE liposomes/pDNA complexes is observed to be largest at an N/P ratio of 2 and progressively decreases with increasing N/P ratio nih.gov. While the supramolecular structure of this compound-DOPE/DNA lipoplexes (e.g., lamellar or hexagonal) may not be directly influenced by the charge ratio, the transfection efficiency and cellular toxicity are significantly affected by the cationic liposome/DNA weight ratio nih.gov. It has been noted that N/P ratios exceeding an optimal point can result in a decrease in transfection efficiency, primarily because the DNA becomes too tightly compacted, impeding its release into the cytoplasm for gene expression jst.go.jp.

Cellular Uptake Mechanisms of this compound-Mediated Systems

Cationic liposomes, including those formulated with this compound, are characterized by their positively charged surface, which facilitates their interaction with the negatively charged cellular membranes, thereby promoting cellular internalization through various endocytic pathways bocsci.com.

Endocytic Pathways: Macropinocytosis and Clathrin-Mediated Endocytosis

This compound-based liposomes are internalized into target cells predominantly through macropinocytosis and clathrin-mediated endocytosis avantiresearch.comresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgnih.gov. Research conducted on Chinese Hamster Ovary (CHO) cells has demonstrated that both DOTAP-DOPC/DNA and this compound-DOPE/DNA lipoplexes are primarily taken up via fluid-phase macropinocytosis nih.govacs.orgcore.ac.uk. This macropinocytotic uptake of lipoplexes is a cholesterol-sensitive mechanism nih.govacs.orgcore.ac.ukacs.org. While clathrin-mediated and caveolae-mediated endocytosis may play a minor role, if any, in the cellular uptake of this compound-DOPE/DNA lipoplexes in some cell lines, possibly due to size restrictions for non-macropinocytic routes nih.govcore.ac.ukroyalsocietypublishing.org, other studies suggest that clathrin-mediated endocytosis is a primary pathway for cholesterol-based cationic lipids acs.org. The formation of a "protein corona" on the surface of lipoplexes when exposed to serum can also significantly influence their cellular internalization mechanism nih.govresearchgate.net.

Influence of Lipid Composition and Cholesterol-Like Domains on Cellular Internalization Efficiency

The efficiency of cellular internalization of this compound-based delivery systems is significantly influenced by their lipid composition and the presence of cholesterol-like domains. This compound liposomes are primarily internalized through macropinocytosis, with clathrin-mediated and caveolae-mediated endocytosis playing minor roles in cellular uptake. zhanggroup.orgnih.govchem960.comcenmed.comebricmall.com This macropinocytosis pathway has been identified as cholesterol-sensitive. nih.govchem960.comebricmall.com The inclusion of this compound molecules in liposomes enhances their interaction with cell membranes, thereby promoting internalization and payload release. nih.gov

Research indicates that cholesterol-like molecules, such as this compound, within lipoplex formulations can enhance transfection efficiency. This enhancement is, at least in part, attributed to the formation of cholesterol nanodomains within the lipoplex membrane, which may influence cellular uptake or subsequent intracellular trafficking. cenmed.com However, it is important to note that increased transfection efficiency does not always correlate with higher cellular uptake. For instance, lipoplexes formulated with folate-cholesterol exhibited a 50-fold increase in transfection but only approximately 40% of the cellular uptake compared to those with folate-DSPE. Furthermore, while polyethylene (B3416737) glycol (PEG)ylation can generally reduce cellular interaction and uptake, PEG-cholesterol in domain-containing lipoplexes did not diminish uptake compared to non-PEGylated controls, unlike PEG-DSPE.

Table 1: Cellular Internalization Pathways of this compound-Based Lipoplexes

Formulation TypePrimary Uptake PathwayMinor/No Role PathwaysKey Influencing Factor
This compound liposomesMacropinocytosis, Clathrin-mediated endocytosis--
This compound-DOPE/DNA lipoplexesFluid-phase macropinocytosisClathrin-mediated, Caveolae-mediated endocytosisCholesterol-sensitive uptake

Intracellular Trafficking and Endosomal Escape Strategies

Following cellular internalization, this compound-based delivery systems undergo intricate intracellular trafficking, a critical step for successful therapeutic delivery. These lipoplexes are actively transported towards the cell nucleus. cenmed.com This intracellular movement predominantly involves microtubule-dependent active transport. Studies utilizing particle image correlation spectroscopy (PICS) have provided evidence for transitions of lipoplexes between active transport along microtubules and free Brownian motion within the cytosol.

Mechanisms of Endosomal Destabilization and Membrane Fusion Induced by this compound Formulations

Endosomal escape is a major barrier in non-viral gene delivery, and this compound formulations employ specific mechanisms to overcome this. Strategies for endosomal escape typically involve either fusing with or rupturing the endosomal membrane. This compound possesses a titratable tertiary amine group with a pKa of approximately 7.8. cenmed.com Its pH-dependent cationic properties, which arise from protonation at acidic endosomal pH, contribute significantly to its fusogenic characteristics. This elevated cationic and fusogenic nature at acidic pH facilitates membrane fusion with the negatively charged endosomal membrane through electrostatic interactions, thereby enabling endosomal escape.

Confocal microscopy studies have shown that this compound preferentially localizes in early endosomes, suggesting an enhanced fusogenetic capacity at this stage. Helper lipids, particularly DOPE and cholesterol, play a crucial role in enhancing the fusogenic properties of cationic lipid-mediated transfection. These lipids facilitate the formation of nonbilayer inverted hexagonal (HII) phase structures, which are critical for destabilizing the endosomal membrane and promoting the release of encapsulated cargo. Cholesterol, as a significant component in many lipid-based delivery systems, aids in endosomal disruption through a lamellar-to-inverted hexagonal (Lα–HII) phase transition upon fusion of the lipid nanoparticle with the endosomal membrane.

Dynamics of Nucleic Acid Dissociation and Cytosolic Release from this compound Carriers

The successful dissociation of nucleic acids from this compound carriers and their subsequent release into the cytosol are direct consequences of endosomal destabilization and membrane fusion. Within the endosomal compartment, anionic lipids from the endosomal membrane can displace the cationic lipids from the nucleic acid cargo, leading to the release of the genetic material. The pH-sensitive characteristics of this compound, stemming from the protonation of its moiety in the acidic endosomal environment, contribute to its fusogenic properties and thus facilitate nucleic acid release.

The helper lipid DOPE also plays a determinant role in the cytosolic release of nucleic acids. A higher proportion of DOPE in the formulation has been shown to result in increased release of small interfering RNA (siRNA) and, consequently, higher protein knockdown. Comparative studies highlight the superior performance of this compound-DOPE systems; efficient this compound-DOPE/DNA lipoplexes can effectively escape from endosomal compartments, whereas less efficient formulations like DOTAP-DOPC/DNA lipoplexes are prone to extensive degradation within lysosomes. nih.govchem960.comebricmall.com Furthermore, this compound-DOPE/DNA lipoplexes demonstrate greater efficiency in releasing DNA into the cytoplasm compared to DOTAP-DOPC/DNA lipoplexes. cenmed.com

Table 2: Endosomal Escape and Cytosolic Release Efficiency of Lipoplexes

Formulation TypeEndosomal Escape EfficiencyCytosolic Release EfficiencyLysosomal DegradationKey Contributing Factors
This compound-DOPE/DNAEfficientHighLowpH-dependent fusogenicity, DOPE, Cholesterol-like domains
DOTAP-DOPC/DNAPoorLowHighLack of pH-sensitivity, less fusogenic

Involvement of Cytoskeletal Networks (e.g., Microtubule-Dependent Active Transport) in Intracellular Localization

Once internalized, this compound-based lipoplexes are not passively diffused but are actively transported within the cell, primarily towards the cell nucleus. cenmed.com This active intracellular transport is largely dependent on the microtubule network. Advanced imaging techniques, such as particle image correlation spectroscopy (PICS), have provided detailed insights into this dynamic process, revealing that lipoplexes exhibit transitions between active transport mediated by microtubules and free Brownian motion within the cytosol. This directed movement is crucial for the efficient delivery of genetic material to its site of action.

Intranuclear Delivery and Gene Expression Mechanisms

The ultimate goal of gene delivery systems is often the successful delivery of nucleic acids into the cell nucleus, where gene expression can occur. After navigating the endosomal escape barrier and being released into the cytoplasm, nucleic acids must then reach the nucleus. This compound formulations are designed to facilitate this entire process, enabling effective gene delivery and regulation of gene expression. nih.gov

The high efficiency observed with multicomponent lipoplexes containing this compound is directly correlated with their exceptional ability to escape from endosomes and release DNA into both the cytoplasm and, subsequently, the nucleus. The delivery of DNA to the nucleus is a synergistic process that necessitates both the membrane-fusogenic activity of the nanocarrier envelope and the presence of lipid species capable of inducing endosomal rupture. cenmed.com

Studies have demonstrated that this compound modification significantly enhances gene expression, as seen with PLGA/DC-Chol nanospheres both in vitro and in vivo. In actively dividing cells, plasmid DNA complexed with this compound/DOPE liposomes has been observed to reach the nuclei within 30-45 minutes of incubation. However, in growth-arrested cells, the plasmid DNA tends to remain in the cytoplasm and does not readily enter the nucleus, highlighting the potential role of nuclear envelope breakdown during mitosis for efficient nuclear entry in non-dividing cells.

Table 3: Gene Expression Enhancement by this compound Formulations

Formulation TypeEffect on Gene ExpressionContext
This compound-DOPE/DNA lipoplexesHigher luciferase expression compared to DOTAP-DOPC/DNAIn vitro CHO cells
PLGA/DC-Chol nanospheresEnhanced gene expression compared to unmodified PLGA and naked pDNAIn vitro and in vivo

Advanced Formulation and Engineering of Dc Chol Based Nanocarriers

Optimization of Lipid Composition and Molar Ratios for Enhanced Performance

The performance of DC-Chol-based nanocarriers is highly dependent on the precise lipid composition and the molar ratios of their constituent lipids. The inclusion of helper lipids is crucial for improving stability, reducing toxicity, and enhancing the efficiency of nucleic acid delivery.

Systematic Studies of this compound to Helper Lipid Molar Ratios (e.g., this compound/DOPE, this compound/Cholesterol)

Systematic investigations into the molar ratios of this compound to helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, are essential for optimizing nanocarrier efficacy. DOPE, a zwitterionic helper lipid, is frequently co-formulated with this compound due to its ability to facilitate endosomal escape, a critical step for nucleic acid delivery into the cytoplasm acs.orgresearchgate.net.

Studies have shown that the optimal this compound/DOPE molar ratio can vary depending on the specific application and the type of nucleic acid being delivered. For instance, this compound/DOPE liposomes have been identified as efficient vectors for DNA transfection niph.go.jp. Early research indicated that molar ratios of 3:2 or 1:1 for this compound/DOPE liposomes could lead to high transfection efficiency niph.go.jp. However, other studies have reported different optimal ratios; for plasmid DNA (pDNA) delivery, a 1:2 molar ratio of this compound/DOPE was found to be most efficient, while for small interfering RNA (siRNA) delivery, a 1:1 molar ratio was optimal researchgate.net. Some formulations of this compound and DOPE at a 1:1 molar ratio have also shown faster mRNA delivery and enhanced cellular transfection efficiency compared to other cationic lipids avt-pharma.com.

The inclusion of cholesterol in this compound formulations can also influence their properties. While cholesterol is typically added to liposomal formulations to increase the stability of the lipid bilayer, formulations containing cholesterol have sometimes been associated with increased cytotoxicity nih.gov.

The following table summarizes reported optimal molar ratios for this compound/DOPE in different applications:

ApplicationThis compound/DOPE Molar RatioKey FindingSource
DNA Transfection3:2 or 1:1High transfection efficiency niph.go.jp
Plasmid DNA (pDNA)1:2Most efficient for pDNA delivery researchgate.net
siRNA Delivery1:1Most efficient for siRNA delivery researchgate.net
mRNA Delivery1:1 or 3:1Faster mRNA delivery, enhanced transfection avt-pharma.com
Primary Neurons1.5:1Efficient and less toxic than DOTAP/DOPE nih.gov

Impact of Co-Lipids on Physicochemical Properties and Biological Activity

Co-lipids play a significant role in modulating the physicochemical properties and biological activity of this compound-based nanocarriers. DOPE, for example, is known to form an inverted hexagonal phase (HII) at acidic pH, which is believed to be crucial for increasing the efficiency of nucleic acid release into the cytoplasm by facilitating fusion with the endosomal membrane researchgate.netmdpi.com. This phase transition is vital for overcoming the endosomal barrier, a major hurdle in gene delivery aip.org.

The nature of the cationic lipid and the N/P (nitrogen to phosphate) ratio also impact cell viability and transfection efficiency. Liposomes containing DOPE, especially at higher percentages, can induce efficient intracytoplasmic release of siRNA, highlighting the critical role of co-lipids in biological activity researchgate.net.

Structural and Morphological Analysis of this compound Lipoplexes and Nanoparticles

Understanding the structural and morphological characteristics of this compound lipoplexes and nanoparticles is fundamental to optimizing their performance. These characteristics dictate their interaction with biological systems, including cellular uptake and intracellular trafficking.

Formation of Self-Assembled Systems (e.g., Lamellar Phases, Inverted Hexagonal Phases)

This compound, when combined with helper lipids and nucleic acids, spontaneously self-assembles into highly organized liquid crystalline complexes, known as lipoplexes aip.org. The most common structures observed include the multilamellar phase (LαC) and the inverted hexagonal phase (HII) acs.orgmdpi.comaip.org.

In the lamellar phase, alternating lipid bilayers sandwich DNA monolayers acs.orgmdpi.com. This structure is typically observed when the cationic lipid content in mixed liposomes (e.g., this compound/DOPE) is at or above a certain threshold (e.g., α ≥ 0.4) acs.org. The inverted hexagonal phase (HII), on the other hand, consists of lipid-coated DNA strands arranged on a hexagonal lattice acs.orgmdpi.com. This non-lamellar structure is often associated with enhanced cell transfection efficiency, presumably due to its ability to fuse with and destabilize endosomal membranes, thereby facilitating the escape of nucleic acids into the cytoplasm acs.orgmdpi.comaip.org. Lipids with negative spontaneous membrane curvature, such as DOPE, favor the formation of the inverted hexagonal structure when present above a critical molar fraction mdpi.comnih.gov.

The phase behavior of this compound/DOPE-DNA lipoplexes is influenced by the cationic lipid content. For instance, studies using SAXS (Small-Angle X-ray Scattering) have shown that this compound/DOPE-DNA lipoplexes exhibit a lamellar structure when the cationic lipid molar fraction (α) is ≥ 0.4, while a lower content (α = 0.2) can lead to an inverted hexagonal structure, which is generally linked to improved cell transfection efficiency acs.org.

Characterization of Particle Size Distribution and Surface Charge

Particle size distribution and surface charge (zeta potential) are critical physicochemical parameters that govern the in vivo behavior, cellular uptake, and stability of this compound nanocarriers nih.govmdpi.comfrontiersin.org.

Particle Size Distribution: Dynamic Light Scattering (DLS) is a widely used technique for measuring the hydrodynamic diameter of nanoparticles and assessing their size distribution nih.govmdpi.comfrontiersin.org. The polydispersity index (PDI), derived from DLS measurements, indicates the uniformity of particle size. A PDI value between 0.1 and 0.25 suggests a narrow size distribution, while values greater than 0.5 indicate a broad distribution nih.govmdpi.com. For effective cellular uptake, the diameter of lipid nanoparticles (LNPs) for mRNA transfection is typically limited to less than 150 nm biorxiv.org. Research suggests an inverse correlation between LNP size and transfection efficiency biorxiv.org. For example, this compound/DOPE LNPs have been reported to have an average size around 129 nm with a narrow size distribution (PDI < 0.1), indicating good homogeneity biorxiv.org.

Surface Charge (Zeta Potential): The surface charge of nanoparticles, expressed as zeta potential, significantly influences their colloidal stability and interaction with biological components nih.govmdpi.comfrontiersin.org. Zeta potential measurements are performed using electrophoretic light scattering, where the electrophoretic mobility of particles in an electric field is determined mdpi.comunife.it. Generally, particles with a zeta potential more positive than +30 mV or more negative than -30 mV exhibit good colloidal stability due to electrostatic repulsion nih.gov. The zeta potential of this compound liposomes can be positive, and this value is influenced by the lipid composition and the N/P ratio nih.govjst.go.jp. For instance, DOPE/DC-Chol LNPs have been reported with average zeta potential values around 21 mV biorxiv.org. The pH and ionic strength of the medium significantly impact the zeta potential, which in turn affects the stability and behavior of the nanocarriers in biological environments nih.govmdpi.comfrontiersin.org.

The following table presents typical physicochemical properties of this compound/DOPE liposomes:

PropertyTypical Range/ValueMeasurement TechniqueSource
Hydrodynamic Diameter~120 ± 10 nm (liposomes)DLS acs.org
Hydrodynamic Diameter~129 nm (LNPs)DLS biorxiv.org
Polydispersity Index (PDI)< 0.1 (narrow distribution)DLS biorxiv.org
Zeta Potential (this compound/DOPE LNPs)~21 mV (positive)Electrophoretic Light Scattering biorxiv.org
Zeta Potential (Liposomes)~58.6 mV (positive, 1:1 lipid/DOPE)Electrophoretic Light Scattering jst.go.jp

Surface Modification and Functionalization Strategies

Surface modification and functionalization strategies are employed to enhance the stability, circulation time, targeting specificity, and cellular uptake of this compound-based nanocarriers. These modifications help overcome biological barriers and improve therapeutic efficacy.

One common strategy is PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains to the nanocarrier surface rsc.orgresearchgate.net. PEGylation creates a hydrophilic "stealth" layer that reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation time of the nanocarriers in the bloodstream rsc.orgnih.govacs.org. While PEGylation generally improves stability and circulation, it can sometimes decrease transfection efficiency, as observed with PEGylated this compound/DOPE liposomes for siRNA and pDNA delivery researchgate.net. However, PEGylation can also decrease the size of lipoplexes, which may contribute to improved properties researchgate.net.

Targeting ligands are another crucial functionalization strategy rsc.orgresearchgate.netmdpi.com. By conjugating specific ligands, such as peptides, antibodies, aptamers, or small molecules (e.g., folate), to the nanocarrier surface, active targeting to specific cells or tissues that overexpress corresponding receptors can be achieved rsc.orgresearchgate.netnih.govmdpi.com. This allows for selective accumulation of the therapeutic payload at the disease site, minimizing off-target effects and enhancing therapeutic outcomes rsc.orgresearchgate.netmdpi.com. Ligands can be attached directly to the lipids or to the distal end of PEG chains nih.gov.

Beyond PEGylation and targeting ligands, other functionalization approaches include the use of biomimetic coatings, which can help nanocarriers evade immune detection and improve their interaction with biological systems rsc.org. These strategies collectively contribute to the development of advanced this compound-based nanocarriers with tailored properties for diverse biomedical applications.

Efficacy and Performance of Dc Chol in Therapeutic Nucleic Acid Delivery Research

Plasmid DNA (pDNA) Transfection Efficiency Studies

DC-Chol-based liposomes have been extensively evaluated for their ability to deliver plasmid DNA to cells for gene expression. The inclusion of cholesterol derivatives in lipoplex formulations has been shown to enhance transfection efficiency both in vitro and in vivo, partly by providing resistance to serum inhibition. nih.gov

The efficiency of this compound as a transfection agent for pDNA varies across different cell types. Studies have compared its performance against other commercially available reagents, often demonstrating competitive or superior activity. For instance, in a study using a luciferase reporter plasmid, liposomes formulated with cholesterol-based cationic lipids were tested in AGS (human gastric adenocarcinoma) and Huh-7 (human hepatoma) cell lines. nih.gov The transfection efficiency was found to be dependent on the lipid composition and the cell line used. nih.gov

Another study synthesized novel cholesterol-based cationic lipids and compared their transfection efficiency with this compound in 293T cells using a pEGFP-N1 plasmid. mdpi.com One of the synthesized lipids, 1a , showed significantly higher transfection efficiency than this compound at an optimal N/P (nitrogen-to-phosphate) ratio of 3:1, transfecting 30% of cells with a mean fluorescence intensity (MFI) of 190. mdpi.com In contrast, another synthesized lipid, 1b , exhibited efficiency similar to or slightly better than this compound. mdpi.com

Table 1: Comparative pDNA Transfection Efficiency of this compound and a Novel Cationic Lipid (1a) in 293T Cells

Cationic LipidOptimal N/P RatioTransfected Cells (%)Mean Fluorescence Intensity (MFI)Cell Line
This compound3:1~20%~60293T
Lipid 1a3:130%190293T

Data derived from a study comparing newly synthesized cationic lipids to this compound for pEGFP-N1 plasmid delivery. mdpi.com

Reporter genes, such as those encoding for luciferase or β-galactosidase, are invaluable tools for quantifying the efficiency of gene delivery and subsequent expression in vivo. researchgate.net These systems allow for the measurement of promoter activity and transcription levels following the successful transfection of plasmid DNA by a vector like this compound. researchgate.net In vivo imaging using luciferase reporters is a widely used, quantitative method to analyze the precise timing and location of gene expression throughout the life of an organism. mdpi.com The use of cholesterol in lipoplex formulations has been shown to improve the transfection of DNA in vivo. nih.gov

Small Interfering RNA (siRNA) and Messenger RNA (mRNA) Delivery Applications

This compound/DOPE liposomes have emerged as a prominent non-viral vector for the delivery of therapeutic RNAs. They are capable of forming stable complexes with siRNA and mRNA, protecting them from degradation and facilitating their entry into the cytoplasm where they can exert their biological function. biorxiv.orgencapsula.com

The molar ratio of this compound to the helper lipid DOPE is a critical parameter that influences the efficiency of RNA delivery. Research indicates that the optimal ratio differs between siRNA and pDNA delivery. One study found that the most efficient formulation for siRNA delivery was a 1:1 molar ratio of this compound/DOPE, whereas for pDNA, a 1:2 ratio was superior. researchgate.net

For mRNA delivery, this compound/DOPE formulations have also been optimized. In a study aimed at delivering luciferase mRNA to ovarian cancer cells, various lipid formulations were tested. biorxiv.org The results showed that DOPE/DC-Chol lipid nanoparticles (LNPs) had the best mRNA encapsulation efficiency (31.2%) compared to other formulations like DOPE/DOTAP/DC-Chol (18.6%) and DOPE/DOTAP/Chol (3.2%). biorxiv.org This highlights the importance of the specific lipid composition for efficient mRNA packaging. biorxiv.org

Table 2: Encapsulation Efficiency of Different LNP Formulations for mRNA

Lipid FormulationmRNA Encapsulation Efficiency (%)
DOPE/DC-Chol31.2%
DOPE/DOTAP/DC-Chol18.6%
DOPE/DOTAP/Chol3.2%

Data from a study optimizing cationic lipid nanoparticles for luciferase mRNA delivery. biorxiv.org

Efficient delivery of therapeutic RNAs requires not only effective encapsulation within the carrier but also successful release into the cytoplasm of the target cell. The helper lipid DOPE is known to increase the transfection efficiency of liposomes. niph.go.jp Incorporating helper lipids like DOPE can enhance the endosomal escape of the lipoplex, a critical step for releasing the RNA cargo into the cytoplasm before it is degraded in lysosomes. nih.gov The use of cationic lipids like this compound facilitates RNA adsorption and complexation primarily through electrostatic interactions with the negatively charged RNA backbone. nih.gov

Strategies to improve encapsulation and release often involve modifying the lipid formulation. For instance, co-formulating siRNA and mRNA in the same lipidoid nanoparticle has been shown to surprisingly enhance the efficacy of both drugs in vivo. researchgate.net Another strategy involves substituting a "helper" RNA with a negatively charged polymer, which can enhance protein silencing or expression using significantly less therapeutic RNA. researchgate.net

The ultimate measure of a successful RNA delivery system is its ability to modulate biological function. For siRNA, this means effective gene silencing, while for mRNA, it involves robust protein expression.

This compound-based systems have demonstrated high gene-silencing efficiency. In one study, this compound/DOPE (1/1) lipoplexes were used to deliver siRNA, resulting in an mRNA knockdown of up to 77-79%. nih.gov Another study, using microfluidics to prepare this compound derivative/siRNA nanocomplexes, achieved remarkably high luciferase gene silencing in H1299-Luc and HeLa-Luc cell lines. mdpi.com Under serum-free conditions, silencing efficiency ranged from 74% to 98%, which was significantly higher than the commercial reagent Lipofectamine 2000. mdpi.com Even in the presence of 10% serum, the silencing effect remained high at 80-87%. mdpi.com

For mRNA applications, this compound formulations facilitate the translation of the delivered mRNA into functional protein. The delivery of mRNA via lipid nanoparticles enables the reprogramming of cellular protein production. mdpi.com Optimized this compound-based lipid nanoparticle systems have been shown to achieve high transfection luminescence signals from delivered luciferase mRNA, demonstrating effective protein expression modulation. biorxiv.org Furthermore, modifications to the lipid nanoparticle components can influence the biodistribution and expression of the delivered mRNA, offering a platform for targeted protein replacement therapies. bohrium.comnih.gov

Table 3: Luciferase Gene Silencing Efficiency of a this compound Derivative (CEL)/siRNA Nanocomplexes

Cell LineConditionGene Silencing Efficiency (%)
H1299-LucSerum-free74-98%
H1299-Luc10% Serum80-87%
HeLa-LucSerum-free80-97%
HeLa-Luc10% Serum70-82%

Data showing gene silencing by Chol-es-Lys (CEL)/siRNA nanocomplexes at various N/P ratios. mdpi.com

This compound in Small Molecule Drug Delivery Research

While extensively studied for gene delivery, this compound's utility extends to the delivery of small molecule drugs, particularly those with low aqueous solubility. The amphipathic nature of this compound, combined with its cationic charge, allows for the formation of liposomal nanocarriers that can effectively encapsulate hydrophobic therapeutic agents.

Encapsulation and Release Kinetics of Low Bioavailability Therapeutics

This compound-containing liposomes, often formulated with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), serve as effective carriers for hydrophobic small molecules. These formulations are particularly useful for therapeutics with low water solubility tandfonline.com. The encapsulation of such drugs within the lipid bilayer of the nanocarrier can improve their stability and bioavailability.

For instance, this compound/DOPE liposomes have been successfully used to encapsulate the MEK inhibitor AZD6244, a hydrophobic chemotherapeutic agent tandfonline.comnih.gov. The process involves dissolving the lipids and the drug in an organic solvent, followed by evaporation and rehydration to form drug-loaded liposomes tandfonline.com. While specific release kinetics data for this compound formulations with a wide range of low bioavailability drugs are not extensively detailed in the literature, the general principle for liposomal delivery involves a sustained release profile. This is influenced by the lipid composition, drug-lipid interactions, and the local microenvironment. The cholesterol backbone of this compound contributes to the stability of the liposomal membrane, which can modulate drug release and prevent premature leakage of the encapsulated therapeutic mdpi.com.

Enhancing Therapeutic Efficacy via this compound Nanocarriers

The use of this compound-based nanocarriers has been shown to enhance the therapeutic efficacy of encapsulated small molecules compared to the administration of the free drug. The cationic surface of this compound/DOPE liposomes facilitates adhesion to the negatively charged cell membrane through electrostatic interactions, which can lead to improved cellular internalization and more efficient drug delivery tandfonline.com.

In a study involving the delivery of the MEK inhibitor AZD6244 to colorectal cancer cells, nanoparticle-mediated delivery using this compound/DOPE liposomes was found to be superior to the free drug in monolayer cell cultures tandfonline.comnih.gov. This enhanced efficacy is attributed to the ability of the nanocarrier to deliver the drug more efficiently into the cells tandfonline.com. These findings underscore the potential of this compound-based systems to improve the delivery and therapeutic impact of hydrophobic drugs tandfonline.com.

Comparative Efficacy with Alternative Non-Viral Gene Delivery Vectors

The performance of this compound as a gene delivery vector is frequently evaluated in comparison to other synthetic cationic lipids. These studies provide valuable context for its efficiency and are crucial for the development of optimized delivery systems.

Head-to-Head Studies with Other Cationic Lipids (e.g., DOTAP, DOTMA, CDAN)

Direct comparative studies have shown that the transfection efficiency of this compound is often comparable or superior to other widely used cationic lipids, though performance is highly dependent on the cell type and experimental conditions.

For example, some novel cholesterol-based cationic lipids have been synthesized and compared directly with this compound. In one study, a newly designed lipid with a lysine headgroup (referred to as 1a) demonstrated a higher transfection efficiency in 293T cells than this compound. At an optimal N/P ratio of 3:1, this lipid transfected 30% of cells, whereas another novel lipid (1b) transfected approximately 25% of cells, which was similar or slightly better than this compound under the same conditions mdpi.com. Another study reported a transfection efficiency of around 35% for this compound, which was higher than the typical ranges reported for 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (9-17%) and N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) (8-16%) when formulated with DOPE researchgate.net. Furthermore, research has indicated that multicomponent liposomes that include both this compound and DOTAP can achieve higher transfection efficiencies than binary liposomes made with either this compound/DOPE or DOTAP/DOPC alone researchgate.net.

Cationic LipidHelper LipidCell LineReported Transfection EfficiencyReference
This compoundDOPEVarious~35% researchgate.net
DOTAPDOPEVarious9-17% researchgate.net
DOTMADOPEVarious8-16% researchgate.net
Lipid 1a (lysine headgroup)DOPE293T30% (Superior to this compound) mdpi.com
Lipid 1b (histidine headgroup)DOPE293T~25% (Similar to this compound) mdpi.com
This compound + DOTAP (Multicomponent)DOPE + DOPCNIH 3T3, A17Higher than binary formulations researchgate.net

Structural-Activity Relationship Insights from Cholesterol-Derived Cationic Lipids

The molecular structure of cholesterol-based cationic lipids is a key determinant of their gene delivery capabilities. Research into the structure-activity relationship (SAR) focuses on how modifications to the lipid's hydrophobic anchor, linker, and cationic headgroup affect its physicochemical properties and biological performance nih.govnih.gov.

The cholesterol moiety serves as a rigid, hydrophobic anchor. The primary areas of structural modification are the linker connecting the cholesterol backbone to the headgroup and the cationic headgroup itself mdpi.com.

Cationic Headgroup: The nature of the headgroup has a dominant influence on transfection efficiency. Studies comparing different amino acid headgroups found that lipids with an L-lysine headgroup exhibited higher plasmid DNA binding affinity and formed larger, more highly charged lipoplexes than those with an L-histidine headgroup. Consequently, the lysine-based lipids demonstrated higher transfection efficacy nih.gov.

Linker Bond: The linkage between the cholesterol and the headgroup can also be modified. However, a study comparing carbonate ester versus ether linkages in a series of cholesterol-based lipids found that the type of linkage had a much smaller effect on transfection performance compared to the significant impact of the headgroup's structure nih.gov.

These SAR insights are crucial for the rational design of new, more effective cholesterol-based cationic lipids for gene delivery, allowing for the fine-tuning of properties like DNA condensation, lipoplex stability, and cellular uptake nih.govnih.gov.

Immunological Responses and Biocompatibility of Dc Chol Systems

Immunogenicity Profile of DC-Chol Liposomes

This compound (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) is a cationic lipid that has garnered significant attention for its immunostimulatory properties when formulated into liposomes. These liposomal systems are recognized for their inherent ability to act as adjuvants, enhancing the body's immune response to co-administered antigens. nih.govresearchgate.net The immunostimulatory capacity of this compound is attributed to both its cationic nature and its ability to form depots for antigens, facilitating sustained presentation to the immune system. nih.govresearchgate.netacs.org

The adjuvant activity of this compound is notably characterized by its ability to modulate the differentiation of T-helper (Th) cells, steering the immune response towards a desired Th1 or Th2 pathway. The balance between Th1 (cell-mediated immunity) and Th2 (humoral immunity) is crucial for effective vaccination. nih.gov Research indicates that this compound can induce a balanced Th1/Th2 response. nih.gov This is evidenced by the production of both IgG1 (indicative of a Th2 response) and IgG2a (indicative of a Th1 response) antibody isotypes. nih.gov

Studies comparing different cationic lipids have shown that this compound-based liposomes, particularly those with a longer retention profile at the site of injection, can promote a stronger Th1 immune response. researchgate.netacs.org This is marked by higher production of IFN-γ, a key Th1 cytokine, upon antigen recall. nih.govresearchgate.net The capacity of this compound to provide a signal that activates both Th1 and Th2 pathways is a significant advantage, as it can lead to a more comprehensive and robust immune reaction against complex pathogens. nih.gov

Table 1: Effect of this compound Adjuvant on Immune Response Indicators

Immune Response Indicator Observation with this compound Adjuvant Associated Th Pathway
IgG1 Antibody Isotype Increased and more consistent production nih.gov Th2
IgG2a Antibody Isotype Increased and more consistent production nih.gov Th1
IFN-γ Cytokine Markedly higher production upon antigen recall nih.govresearchgate.net Th1
Overall Response Induced a balanced Th1/Th2 response nih.gov Mixed Th1/Th2

The potential of this compound as a vaccine adjuvant has been specifically highlighted in the context of the Hepatitis B vaccine. nih.gov The Hepatitis B surface antigen (HBsAg) is a recombinant protein that can be weakly immunogenic in a portion of the population when used with traditional aluminum-based adjuvants. nih.gov Research has demonstrated that formulating HBsAg with this compound can overcome this non-responsiveness. nih.gov

Interaction with Biological Barriers and Systemic Circulation

When this compound-based carriers are introduced into the bloodstream, they immediately interact with a multitude of biological components, which influences their stability, biodistribution, and ultimate therapeutic efficacy.

Upon entry into a biological fluid like blood, nanoparticles and lipoplexes are rapidly coated by biomolecules, primarily proteins, forming a layer known as the "protein corona" (PC). mdpi.com This newly formed biological identity can significantly alter the physicochemical properties of the this compound lipoplex, affecting its stability, cellular uptake, and biodistribution. mdpi.comnih.gov The PC is a dynamic structure, consisting of a "hard corona" of high-affinity proteins and a "soft corona" of more transiently bound, low-affinity proteins. mdpi.comnih.gov

The composition of the protein corona is influenced by the lipoplex's own characteristics, including its lipid composition. nih.gov For instance, the cholesterol content within a lipoplex formulation can dictate the quantity and type of proteins that adsorb to its surface. nih.gov Studies on DOTAP-based lipoplexes have shown that formulations with high cholesterol content tend to bind a smaller, more select group of proteins compared to those with lower cholesterol levels. nih.gov This selective protein adsorption can, in turn, impact how the lipoplex interacts with cells and where it accumulates in the body. The formation of a PC can lead to the creation of larger aggregates, potentially switching the mechanism of cellular uptake from clathrin-dependent to caveolae-mediated pathways. nih.gov

To improve the performance of this compound-based systems in systemic circulation, strategies are employed to increase their stability and minimize unwanted interactions. One of the most common approaches is the surface modification of liposomes with the hydrophilic polymer polyethylene (B3416737) glycol (PEG), a process known as PEGylation. nih.govencapsula.com PEGylation creates a hydrophilic shield on the surface of the lipoplex, which can sterically hinder the adsorption of certain proteins, thereby reducing the formation of the protein corona and subsequent uptake by the mononuclear phagocyte system. mdpi.com This can lead to prolonged circulation times.

Another strategy involves optimizing the lipid composition of the carrier. Incorporating high molar ratios of cholesterol into this compound liposomes has been shown to result in more stable particle sizes, especially in the presence of high concentrations of serum. nih.gov This stability is attributed to the formation of neutral domains by cholesterol within the liposome (B1194612) structure, which can reduce aggregation and non-specific interactions. nih.gov By carefully engineering the surface chemistry and lipid formulation, the systemic stability of this compound carriers can be enhanced, improving their ability to reach their intended target. nih.govnih.gov

Biocompatibility and Cellular Interactions of this compound-Based Carriers

This compound-based liposomes are designed to interact with the negatively charged cell membrane, facilitating attachment and subsequent internalization. The primary mechanism of uptake for these cationic lipoplexes is through various endocytotic pathways. encapsula.com Once inside the cell, the lipoplex is enclosed within an endosome. For the therapeutic or antigenic cargo to be effective, it must be released from the endosome into the cytoplasm. Formulations often include a "helper lipid" like dioleoylphosphatidylethanolamine (DOPE), which promotes the disruption of the endosomal membrane in the acidic environment of the endosome, facilitating this crucial escape. encapsula.comnih.gov

Table 2: Summary of Cellular Interaction and Biocompatibility Aspects of this compound Carriers

Feature Description Reference
Cellular Uptake Primarily through endocytotic processes, facilitated by the cationic charge. encapsula.com
Endosomal Escape Often requires a helper lipid like DOPE, which is sensitive to the acidic pH of the endosome. encapsula.comnih.gov
General Biocompatibility Considered good, as cholesterol is an endogenous and biodegradable component. nih.gov
Cytotoxicity Can be observed, particularly at higher concentrations of the cationic lipid. mdpi.com
Formulation Dependency The efficiency of cellular interaction and biocompatibility profile are highly dependent on factors like lipid ratios, particle size, and surface modifications. encapsula.comnih.gov

Challenges, Future Directions, and Emerging Applications of Dc Chol

Overcoming Endogenous Barriers to Non-Viral Gene Delivery with DC-Chol

The journey of a this compound-based nanocarrier from administration to therapeutic action is fraught with numerous endogenous barriers. A primary challenge is ensuring stability in the bloodstream to prevent premature degradation or clearance. Formulations containing this compound often incorporate helper lipids and may be modified to resist serum interactions. nih.govnih.gov For instance, high temperature and long incubation times during the creation of lipoplexes with monovalent cationic lipids like this compound have been shown to increase resistance to serum inactivation. nih.gov

Once at the target cell, the nanocarrier must efficiently enter, a process often mediated by endocytosis. scispace.com Research has shown that lipoplexes made with this compound and the helper lipid dioleoylphosphatidylethanolamine (DOPE) are primarily taken up through fluid-phase macropinocytosis. acs.orgnih.govcore.ac.uk

The subsequent and most critical barrier is endosomal escape. After being engulfed into an endosome, the nanocarrier must release its genetic payload into the cytoplasm before the endosome matures into a lysosome, where the cargo would be degraded. scispace.comencapsula.com this compound/DOPE formulations have demonstrated a superior capability to escape from endosomes compared to other lipid combinations like DOTAP-DOPC. acs.orgnih.gov This efficiency is attributed to the fusogenic properties of DOPE, which is thought to destabilize the endosomal membrane, facilitating the release of the genetic material. nih.gov The ability of this compound/DOPE systems to avoid lysosomal entrapment is a key factor in their higher transfection efficiency. core.ac.uk

Finally, for gene therapies that require nuclear entry, the genetic material must traverse the nuclear membrane. This is another significant hurdle, especially in non-dividing cells where the nuclear envelope remains intact. nih.gov

Table 1: Comparison of Intracellular Fate of Different Lipoplexes

Lipoplex FormulationPrimary Uptake MechanismEndosomal Escape EfficiencyPrimary Intracellular LocalizationReference
This compound-DOPE/DNAFluid-phase macropinocytosisHighCytoplasm and Nucleus acs.orgnih.govnih.gov
DOTAP-DOPC/DNAFluid-phase macropinocytosisLowLysosomal compartment acs.orgnih.govcore.ac.uk

Development of Targeted this compound Nanocarriers for Specific Cell Types or Tissues

Achieving therapeutic efficacy while minimizing off-target effects is a central goal in drug delivery. The development of targeted this compound nanocarriers is a promising strategy to direct gene therapies to specific cells or tissues. This is typically accomplished by modifying the surface of the liposome (B1194612) with ligands that bind to receptors overexpressed on the target cells.

For example, galactosylated cholesterol derivatives have been incorporated into lipoplexes to improve transfection efficiencies in human hepatoma cells. nih.gov The galactose ligands are recognized by asialoglycoprotein receptors on liver cells, leading to enhanced, cell-specific uptake. nih.gov This approach not only increases the concentration of the therapeutic at the desired site but can also lower the required dose and reduce potential toxicity. nih.gov

Another strategy involves using peptides or antibodies as targeting moieties. For instance, RGD (arginine-glycine-aspartic acid) motifs can be conjugated to the liposome surface to target integrins, which are often overexpressed on tumor cells. Similarly, transferrin can be used to target cancer cells that have a high number of transferrin receptors.

The design of these targeted nanocarriers must balance targeting efficacy with the ability to overcome the biological barriers discussed previously. The addition of targeting ligands should not compromise the stability of the nanocarrier or its ability to escape the endosome and deliver its payload.

Novel Synthetic Derivatives and Hybrid Formulations of this compound for Enhanced Functionality

To improve upon the performance of this compound, researchers are actively developing novel synthetic derivatives and hybrid formulations. These modifications aim to enhance transfection efficiency, reduce cytotoxicity, and introduce new functionalities.

One approach involves altering the structure of the cationic headgroup or the linker connecting it to the cholesterol backbone. mdpi.com For example, new cationic lipids have been synthesized by linking cholesterol to amino acids like lysine or histidine. mdpi.com Some of these novel lipids have shown superior transfection activity and lower cytotoxicity compared to the original this compound. mdpi.com The choice of linker bond (e.g., ether, ester, carbamate) is also critical, as it influences the stability and biodegradability of the lipid, which in turn affects both efficiency and toxicity. nih.gov The carbamate linker in this compound is considered a good balance between stability and biodegradability. nih.gov

Hybrid formulations that combine this compound with other materials, such as polymers, are also being explored. These hybrid systems can leverage the advantages of both lipid- and polymer-based delivery. For instance, coating this compound lipoplexes with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) can shield the cationic surface, reducing non-specific interactions with blood components and prolonging circulation time.

Furthermore, multicomponent lipid systems that include this compound along with other cationic and helper lipids are being investigated. These formulations can exhibit synergistic effects, leading to enhanced endosomal escape and more efficient gene delivery. nih.gov

Integration of this compound in Advanced Gene Editing Delivery Systems (e.g., CRISPR/Cas9)

The advent of powerful gene-editing technologies like CRISPR/Cas9 has opened up new frontiers in medicine. However, the safe and efficient delivery of the CRISPR/Cas9 components—typically a Cas9 nuclease and a guide RNA—into target cells remains a major challenge. This compound-based lipid nanoparticles (LNPs) are emerging as a promising non-viral platform for delivering these gene-editing tools.

LNPs can encapsulate the large Cas9 mRNA and the guide RNA, protecting them from degradation and facilitating their entry into cells. The composition of the LNP, including the cationic lipid, helper lipids, cholesterol, and a PEGylated lipid, is critical for successful delivery. mdpi.com Cholesterol, and by extension derivatives like this compound, plays a vital role in stabilizing the nanoparticle structure and facilitating the endosomal release of the encapsulated cargo. mdpi.com

The ability of this compound formulations to efficiently escape the endosome is particularly advantageous for CRISPR/Cas9 delivery, as the gene-editing machinery must reach the cytoplasm (for Cas9 protein/guide RNA complexes) or the nucleus (for plasmid DNA encoding Cas9 and guide RNA) to function. Research is ongoing to optimize this compound-based LNPs for the co-delivery of all CRISPR/Cas9 components, ensuring they arrive at their intracellular destination in the correct stoichiometry to achieve high editing efficiency.

Translational Research and Prospects of this compound in Therapeutic Development

This compound-based liposomes have been evaluated in several clinical trials for gene therapy, particularly for diseases like cystic fibrosis. nih.gov These early studies, while demonstrating the potential for lipid-based gene delivery, also highlighted the challenges of achieving clinically significant levels of gene expression in humans. nih.gov

The future of this compound in therapeutic development lies in the continued refinement of formulations to improve their in vivo performance. Key areas of focus include:

Improving Serum Stability: Developing formulations that are more resistant to inactivation by serum proteins to ensure they can reach their target tissues after systemic administration. nih.gov

Enhancing Targeting: Creating more sophisticated targeted nanocarriers that can deliver their payload with high specificity, thereby increasing efficacy and reducing side effects.

Reducing Toxicity: Synthesizing biodegradable this compound derivatives that are efficiently cleared from the body after delivering their cargo, minimizing long-term toxicity concerns. mdpi.com

The versatility of this compound makes it a valuable component for a wide range of therapeutic applications, from cancer gene therapy to vaccine development. As our understanding of the barriers to gene delivery improves, so too will our ability to design and engineer the next generation of this compound-based nanocarriers for clinical success.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.